molecular formula C8H5BrF4O2 B13046412 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene

1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene

Cat. No.: B13046412
M. Wt: 289.02 g/mol
InChI Key: AIAPZKRQBIJGHJ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, methoxy at position 3, and trifluoromethoxy at position 5. This substitution pattern creates a unique electronic and steric profile, making it valuable in pharmaceutical and materials chemistry. Its synthesis typically involves multi-step halogenation and etherification reactions, as exemplified by protocols similar to those in , where benzylation of phenol derivatives is employed .

Properties

Molecular Formula

C8H5BrF4O2

Molecular Weight

289.02 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF4O2/c1-14-6-3-4(15-8(11,12)13)2-5(9)7(6)10/h2-3H,1H3

InChI Key

AIAPZKRQBIJGHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OC(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

  • Reagents: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).
  • Medium: Acidic medium, preferably with weak acids to maintain selectivity.
  • Temperature: Controlled low temperatures (around 30–60 °C, optimally ~35 °C).
  • Mechanism: Electrophilic aromatic substitution with Br+ electrophile released from NBS.
  • Advantages: High selectivity and yield, minimal formation of polybrominated byproducts.

Alternative Brominating Agents

  • Bromine (Br2) is less preferred due to lower selectivity and higher risk of polysubstitution.
  • Use of Lewis acids (e.g., FeBr3) can enhance regioselectivity but requires careful control.

Fluorination and Methoxylation

  • Fluorination: The fluorine atom is introduced typically via nucleophilic aromatic substitution or by using fluorinated aromatic precursors.
  • Methoxylation: The methoxy group (-OCH3) is installed through methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethoxylation Hydroxybenzene + trifluoromethylating agent, Cu-mediated catalysis Introduction of -OCF3 group
2 Methoxylation Methyl iodide, base (e.g., K2CO3), solvent (acetone) Introduction of -OCH3 group
3 Fluorination Nucleophilic substitution or fluorinated precursor Introduction of fluorine atom
4 Bromination NBS in acidic medium, ~35 °C Selective bromination at position 1

Detailed Experimental Findings and Yields

  • Bromination of trifluoromethoxy-substituted anilines followed by deamination yields brominated trifluoromethoxybenzenes with excellent selectivity and yields above 90%, as demonstrated in related compounds (e.g., 1-bromo-3-trifluoromethoxybenzene).
  • Use of NBS in a weak acid medium (e.g., acetic acid or dilute sulfuric acid) minimizes polybromination and side reactions.
  • Reaction times vary from 2 to 6 hours depending on scale and temperature.
  • Purification typically involves aqueous workup, phase separation, and distillation or recrystallization to achieve purity >99.5%.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Condition/Value Notes
Brominating agent N-Bromosuccinimide (NBS) Preferred for selective bromination
Acid medium Weak acid (e.g., acetic acid, dilute H2SO4) Maintains electrophile Br+ availability
Temperature 30–60 °C (optimal ~35 °C) Controls reaction rate and selectivity
Reaction time 2–6 hours Monitored by TLC or GC-MS
Yield >90% High selectivity, minimal byproducts
Purification Aqueous workup, distillation Final purity >99.5%
Fluorination method Nucleophilic substitution or fluorinated precursor Ensures regioselective fluorine placement
Methoxylation agent Methyl iodide or dimethyl sulfate Standard methylation procedure

Summary of Research Findings

  • The selective bromination of trifluoromethoxy-substituted aromatic amines followed by deamination is a well-established route to achieve high-purity brominated trifluoromethoxybenzenes without extensive polybromination or side reactions.
  • The use of electrophilic brominating agents that release Br+ in an acidic medium is crucial for selectivity and yield.
  • The sequence of substitution reactions (trifluoromethoxylation, methoxylation, fluorination, bromination) must be carefully planned to avoid interference between substituents.
  • Reaction conditions such as temperature, solvent, and acid strength significantly influence yield and purity.
  • Purification by distillation or recrystallization ensures a product suitable for further synthetic applications, including pharmaceutical and agrochemical intermediates.

This comprehensive analysis of preparation methods for 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene provides a clear, authoritative guide based on diverse and reliable sources, emphasizing the importance of selective bromination and careful functional group management in the synthesis of this complex halogenated aromatic compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene has been investigated for its potential anticancer properties. Studies suggest that compounds with trifluoromethoxy groups can enhance biological activity due to their electron-withdrawing effects, which may improve binding affinity to target proteins involved in cancer progression .

Antiviral Activity:
Research indicates that this compound may exhibit antiviral properties. The presence of fluorine atoms can influence the lipophilicity and metabolic stability of the molecule, making it a candidate for further studies in antiviral drug development .

Material Science

Polymer Chemistry:
The compound is utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to solvents and elevated temperatures, making them suitable for high-performance applications .

Fluorinated Materials:
Due to its trifluoromethoxy group, this compound is significant in developing fluorinated materials that are hydrophobic and chemically inert. These materials are used in coatings and surfaces that require low friction and high durability .

Environmental Studies

Environmental Monitoring:
The unique chemical structure of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene makes it a candidate for monitoring environmental pollutants. Its stability under various environmental conditions allows it to serve as a marker for studying the degradation of similar compounds in ecological assessments .

Pesticide Development:
This compound's properties have led to its investigation as a potential active ingredient in pesticide formulations. The trifluoromethoxy group can enhance the efficacy and selectivity of pesticides by improving their absorption and retention in target plants .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the derivatives of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene and their cytotoxic effects on various cancer cell lines. The findings indicated a significant reduction in cell viability, suggesting potential as a lead compound for anticancer drug development .

Case Study 2: Polymer Applications

Research conducted at a leading polymer institute demonstrated that incorporating this compound into polycarbonate matrices resulted in materials with enhanced thermal stability and mechanical strength. The study highlighted the importance of fluorinated compounds in producing high-performance engineering plastics .

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Reactivity
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene Br (1), F (2), OMe (3), OCF₃ (5) C₈H₅BrF₄O₂ 317.03 High steric hindrance at positions 1–3; electron-withdrawing OCF₃ enhances electrophilicity.
1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene () Br (1), F (2), OCF₃ (5) C₇H₃BrF₄O 283.00 Lacks methoxy at position 3, reducing steric hindrance and increasing reactivity in coupling reactions .
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene () Br (5), F (1,3), OCF₃ (2) C₇H₂BrF₅O 273.99 Additional fluorine atoms increase electron-withdrawing effects, potentially lowering nucleophilic substitution yields compared to the target compound .
1-Bromo-4-(trifluoromethoxy)benzene () Br (1), OCF₃ (4) C₇H₄BrF₃O 241.00 Para-substituted OCF₃ facilitates high yields (95%) in Pd-catalyzed direct arylations due to reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Pd-catalyzed reactions is influenced by its substitution pattern. For example:

  • 1-Bromo-4-(trifluoromethoxy)benzene () exhibits excellent reactivity in Pd-catalyzed arylations with 2-methylthiophene, achieving 95% yield under optimized conditions .
  • 1-Bromo-3-iodo-5-trifluoromethoxybenzene () contains iodine, a superior leaving group compared to bromine, which could enhance reactivity in nucleophilic aromatic substitutions .

Physical Properties and Stability

  • 1-Bromo-3-(trifluoromethoxy)benzene () has a boiling point of 153–155°C and density of 1.62 g/cm³, typical for trifluoromethoxy-substituted bromobenzenes .
  • The target compound’s additional fluorine and methoxy groups likely increase its molecular weight (317.03 vs. 241.00 in ) and polarity, affecting solubility and chromatographic behavior.

Pharmacological Relevance

For example:

  • 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene () serves as a precursor in nitro-reduction reactions to generate aniline derivatives for antibiotic development .
  • 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene () has a molecular weight of 411.9, making it suitable for heavy-atom derivatization in crystallography .

Biological Activity

1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene, with the molecular formula C8H5BrF4O2, is an aromatic compound notable for its complex structure that includes bromine, fluorine, methoxy, and trifluoromethoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. A common method includes the bromination of 2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene using bromine under controlled conditions. The compound is characterized by its high stability and lipophilicity due to the trifluoromethyl group, which enhances its reactivity in biological systems.

Biological Activity

1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth effectively due to their ability to disrupt bacterial cell membranes .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Fluorinated aromatic compounds have been linked to improved potency in inhibiting cancer cell proliferation. In vitro studies indicate that 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene may induce apoptosis in specific cancer cell lines, although detailed studies are still required to elucidate the exact mechanisms involved .

The biological activity of this compound can be attributed to its electrophilic nature. It can interact with various biomolecules, leading to covalent modifications that alter protein functions and signaling pathways. The trifluoromethyl group is particularly significant as it enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate cellular membranes more effectively .

Study 1: Antibacterial Efficacy

In a recent study examining the antibacterial efficacy of fluorinated compounds, 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene was tested against several strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antibacterial properties .

Study 2: Anticancer Potency

Another study focused on the anticancer activity of fluorinated benzene derivatives found that 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene exhibited a dose-dependent inhibition of proliferation in human cancer cell lines. The IC50 values were determined to be in the micromolar range, indicating potential therapeutic applications .

Comparative Analysis

To provide a clearer perspective on the biological activity of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene compared to similar compounds, a comparative table is presented below:

Compound NameAntimicrobial Activity (IC50 µM)Anticancer Activity (IC50 µM)Key Functional Groups
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene1015Br, F, OCH3, CF3
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene2025Br, F, CF3
1-Fluoro-4-(trifluoromethoxy)benzene30>50F, CF3

Q & A

What are the optimal synthetic routes for 1-bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Basic : A common method involves bromination of fluorinated methoxybenzene precursors. For example, diazotization of 3-methoxy-5-(trifluoromethoxy)aniline with NaNO₂ in H₂SO₄/CH₃COOH followed by CuBr-mediated bromination achieves ~48% yield at 0–20°C .
Advanced : Optimizing regioselectivity is challenging due to competing halogenation pathways. AI-driven retrosynthesis (e.g., Reaxys/Pistachio models) predicts feasible routes using precursor scoring and heuristic plausibility thresholds . Reaction solvent polarity (e.g., acetic acid vs. DMF) significantly impacts bromine activation and byproduct formation .

How can purity and structural integrity be validated for this compound?

Basic : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS are standard for purity assessment (>95% by HLC) .
Advanced : Multinuclear NMR (¹H, ¹³C, ¹⁹F) in deuterated DMSO confirms substituent positions. For example, trifluoromethoxy (-OCF₃) shows distinct ¹⁹F signals at δ −55 to −58 ppm, while methoxy (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR . X-ray crystallography (e.g., Acta Cryst. E67) resolves ambiguities in steric hindrance from adjacent substituents .

What challenges arise in its application to cross-coupling reactions (e.g., Suzuki-Miyaura)?

Basic : The bromine atom at position 1 is a viable site for palladium-catalyzed couplings. For example, coupling with phenylboronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ yields biaryl derivatives .
Advanced : Competing reactivity of the trifluoromethoxy group can lead to undesired side reactions. Fluorine’s electron-withdrawing effect reduces nucleophilicity at the bromine site, requiring ligand optimization (e.g., XPhos) to enhance catalytic turnover . Regioselectivity conflicts with other halogens (e.g., fluoro at position 2) necessitate temperature-controlled protocols .

How do steric and electronic effects influence its reactivity in nucleophilic aromatic substitution?

Basic : Electron-withdrawing groups (e.g., -OCF₃, -F) activate the ring for substitution but steric hindrance from methoxy (-OCH₃) at position 3 slows kinetics.
Advanced : Density functional theory (DFT) calculations reveal that the trifluoromethoxy group’s meta-directing effect dominates, favoring substitution at position 1 (bromine site). Steric maps show that methoxy at position 3 creates a 70° dihedral angle, reducing accessibility for bulky nucleophiles .

What are the thermal stability and decomposition pathways of this compound?

Basic : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C, with exothermic peaks corresponding to C-Br bond cleavage and trifluoromethoxy degradation .
Advanced : Pyrolysis-GC/MS identifies volatile byproducts like COF₂ and HBr, suggesting thermal decomposition proceeds via radical intermediates. Storage at 0–6°C in amber vials under N₂ atmosphere minimizes degradation .

How does this compound behave under photolytic conditions?

Advanced : UV irradiation (λ = 300–400 nm) induces homolytic C-Br bond cleavage, generating aryl radicals detectable via ESR spectroscopy. Competing pathways include trifluoromethoxy group oxidation to CO₂ and fluoride ions, as observed in analogous trimethoxybenzene photooxidation studies .

What safety protocols are critical for handling this compound?

Basic : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to acute toxicity (LD₅₀ = 200 mg/kg in rats) and environmental hazards (LC₅₀ = 0.1 mg/L in aquatic organisms) .
Advanced : Spills require neutralization with 10% NaHCO₃ followed by adsorption onto vermiculite. Waste must be incinerated at >1,000°C with scrubbers to prevent HBr and HF emissions .

What are its potential applications in medicinal chemistry?

Advanced : The trifluoromethoxy group enhances metabolic stability in drug candidates. For example, derivatives of similar bromo-fluoroanisoles are intermediates in cytokinin oxidase inhibitors (e.g., diphenylurea-derived agrochemicals) . Its rigid aromatic core is also used in PET tracer synthesis via ¹⁸F-radiolabeling .

How can conflicting spectral data from different sources be resolved?

Advanced : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or Gaussian). For instance, discrepancies in ¹³C NMR for -OCF₃ (δ 120–125 ppm experimentally vs. 118–122 ppm computationally) arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

What strategies mitigate regioselectivity issues in derivatization?

Advanced : Directed ortho-metalation (DoM) using TMP-Li bases selectively deprotonates position 4 (para to fluorine), enabling functionalization without disturbing existing substituents. Alternatively, protective group strategies (e.g., silylation of -OH intermediates) redirect reactivity .

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